![molecular formula C21H21ClF3N5O3 B2581734 1-(6-chloropyridazin-3-yl)-N-(3,4-dipropoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide CAS No. 1171031-60-9](/img/structure/B2581734.png)
1-(6-chloropyridazin-3-yl)-N-(3,4-dipropoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-chloropyridazin-3-yl)-N-(3,4-dipropoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21ClF3N5O3 and its molecular weight is 483.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(6-chloropyridazin-3-yl)-N-(3,4-dipropoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a chloropyridazine moiety and a trifluoromethyl group. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C₁₈H₁₈ClF₃N₄O
- Molecular Weight : 483.9 g/mol
- CAS Number : 1171031-60-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various disease processes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 8 µg/mL |
N-(trifluoromethyl)phenyl substituted pyrazoles | E. coli | 16 µg/mL |
Pyrazole derivatives from thiazoles | Staphylococcus aureus | 4 µg/mL |
Case Studies
- Study on Antibacterial Efficacy : In a comparative study, the compound was tested alongside standard antibiotics like vancomycin. Results indicated that it could effectively disrupt biofilm formation in MRSA strains, outperforming vancomycin in certain assays .
- In Vitro Toxicity Assessment : A selectivity factor greater than 20 was observed in human embryonic kidney cells, indicating low toxicity while retaining antimicrobial efficacy .
- Mechanistic Insights : Investigations into the mode of action revealed that the compound inhibits macromolecular synthesis in bacteria, suggesting a broad-spectrum antibacterial mechanism that may target multiple cellular processes .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies suggest favorable absorption characteristics due to the presence of the dipropoxyphenyl group, which may enhance solubility and bioavailability.
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(3,4-dipropoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3N5O3/c1-3-9-32-15-6-5-13(11-16(15)33-10-4-2)27-20(31)14-12-26-30(19(14)21(23,24)25)18-8-7-17(22)28-29-18/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYUNGVFGGYPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2)C3=NN=C(C=C3)Cl)C(F)(F)F)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.